molecular formula C15H13F2N5OS B2433750 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2,6-difluorophenyl)urea CAS No. 1428357-97-4

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2,6-difluorophenyl)urea

Katalognummer B2433750
CAS-Nummer: 1428357-97-4
Molekulargewicht: 349.36
InChI-Schlüssel: UFMKLBIJDBTEHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2,6-difluorophenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic benefits in the treatment of various B-cell malignancies and autoimmune diseases.

Wirkmechanismus

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2,6-difluorophenyl)urea selectively inhibits BTK, which is a key enzyme involved in B-cell receptor signaling. BTK is essential for the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. By inhibiting BTK, this compound blocks the activation of these pathways, leading to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in various B-cell malignancies, including CLL, MCL, and DLBCL. In preclinical studies, this compound has been shown to induce apoptosis in B-cells and suppress tumor growth. This compound has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2,6-difluorophenyl)urea is its high selectivity for BTK, which minimizes off-target effects. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of this compound is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 system. Additionally, this compound may have limited efficacy in patients with mutations in the BTK gene.

Zukünftige Richtungen

For 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2,6-difluorophenyl)urea research include the evaluation of its efficacy in combination with other targeted therapies or chemotherapy in B-cell malignancies. This compound may also have potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and lupus. Further studies are needed to evaluate the safety and efficacy of this compound in these indications. Additionally, the development of more potent and selective BTK inhibitors may provide alternative treatment options for patients with B-cell malignancies.

Synthesemethoden

The synthesis of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2,6-difluorophenyl)urea involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process starts with the reaction of 2-amino-4-(4-fluorophenyl)thiazole with 1-chloro-2-(1H-pyrazol-1-yl)ethane to form a key intermediate. This intermediate is then coupled with 2,6-difluoroaniline using a palladium-catalyzed reaction to yield this compound.

Wissenschaftliche Forschungsanwendungen

1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2,6-difluorophenyl)urea has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, this compound has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cells, leading to the suppression of tumor growth.

Eigenschaften

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N5OS/c16-11-3-1-4-12(17)13(11)21-14(23)18-7-5-10-9-24-15(20-10)22-8-2-6-19-22/h1-4,6,8-9H,5,7H2,(H2,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMKLBIJDBTEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCCC2=CSC(=N2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.